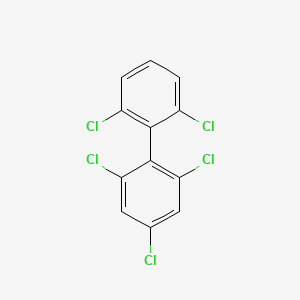

2,2',4,6,6'-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCPZNVSDFCBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074184 | |

| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-16-8 | |

| Record name | PCB 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4YYF101N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inflammatory Response of Endothelial Cells to PCB 104: A Technical Guide

An In-depth Examination of Molecular Mechanisms and Experimental Protocols for Researchers and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants linked to a spectrum of adverse health effects, including cardiovascular diseases.[1] A critical initiating event in these pathologies is the dysfunction of the vascular endothelium. This technical guide provides a comprehensive overview of the mechanisms by which the non-dioxin-like (NDL) congener, PCB 104 (2,2',4,6,6'-pentachlorobiphenyl), induces a proinflammatory state in endothelial cells. We will delve into the core signaling pathways activated by PCB 104, leading to the production of proinflammatory cytokines, and present detailed, field-proven protocols for investigating these effects. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the vascular toxicity of PCB 104 and to identify potential therapeutic interventions.

Introduction: The Endothelial Cell as a Target for PCB Toxicity

Polychlorinated biphenyls are a class of synthetic organic chemicals that were once widely used in industrial applications. Due to their chemical stability, they persist in the environment and bioaccumulate in the food chain, leading to ongoing human exposure. PCBs are broadly classified into two groups based on their structure and mechanism of toxicity: dioxin-like (DL) and non-dioxin-like (NDL) congeners.[2][3] DL-PCBs exert their effects primarily through the activation of the aryl hydrocarbon receptor (AhR).[2][4][5][6] In contrast, NDL-PCBs, such as PCB 104, which have multiple chlorine substitutions at the ortho positions, are sterically hindered from assuming the planar configuration required for high-affinity AhR binding.[3] Consequently, their toxicity is mediated through AhR-independent mechanisms that are the focus of this guide.

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of cardiovascular homeostasis. It is also a primary target for circulating toxicants like PCBs.[7] Endothelial dysfunction, characterized by a shift towards a proinflammatory and prothrombotic state, is a key initiating event in the development of atherosclerosis and other cardiovascular diseases.[8] Exposure to PCB 104 has been shown to stimulate a potent inflammatory response in human vascular endothelial cells, making it a congener of significant toxicological concern.[1]

Core Mechanisms: PCB 104-Induced Proinflammatory Signaling

The proinflammatory effects of PCB 104 in endothelial cells are orchestrated by a complex network of intracellular signaling pathways. Unlike DL-PCBs, the actions of PCB 104 are not dependent on the AhR but are instead initiated by interactions with the cell membrane and the subsequent activation of several key signaling cascades.

Oxidative Stress: The Initial Trigger

A primary and early event following endothelial cell exposure to PCB 104 is the induction of cellular oxidative stress.[1] PCB 104 increases the production of reactive oxygen species (ROS), which act as critical second messengers, activating downstream redox-responsive transcription factors.[1][7] This increase in oxidative stress can be attributed, in part, to the activation of enzymes like cytochrome P450 1A1 (CYP1A1).[9] The resulting imbalance in the cellular redox state is a key trigger for the inflammatory cascade.

Activation of Key Inflammatory Pathways

The oxidative stress induced by PCB 104 converges on several critical signaling pathways that regulate the expression of proinflammatory genes.

-

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a cornerstone of the inflammatory response.[10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by ROS, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the active NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of proinflammatory cytokines and adhesion molecules.[8][10][11]

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, are crucial transducers of extracellular signals into cellular responses.[12][13] These kinases are activated by a cascade of phosphorylation events and play a significant role in regulating the expression of inflammatory mediators.[12][13][14] The activation of MAPK pathways contributes to the production of cytokines like TNF-α and various interleukins.[12][13][14][15]

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Evidence suggests the involvement of the PI3K/Akt pathway in mediating some of the effects of PCB 104. For instance, the PCB 104-induced overexpression of vascular endothelial growth factor (VEGF), a potent modulator of endothelial permeability, is dependent on PI3K signaling.[16]

-

Intracellular Calcium (Ca2+) Signaling: Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes in endothelial cells, including inflammatory responses.[17][18] Inflammatory mediators can trigger an increase in intracellular calcium levels, which in turn can activate various downstream signaling pathways.[17] While direct evidence for PCB 104-mediated calcium influx is still emerging, the interplay between oxidative stress and calcium signaling is a well-established paradigm in endothelial dysfunction.[19]

The culmination of activating these pathways is the increased expression and secretion of a battery of proinflammatory molecules, including:

-

Cytokines: Interleukin-6 (IL-6), Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[8]

-

Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1).[1][7]

-

Adhesion Molecules: E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][7][8]

This concerted upregulation of inflammatory mediators promotes the adhesion and transmigration of leukocytes, a critical step in the development of atherosclerotic plaques.[1][7]

Visualizing the Molecular Cascade

To better understand the intricate relationships between these signaling components, the following diagrams illustrate the primary pathway and a general experimental workflow.

Caption: PCB 104 Signaling Pathway in Endothelial Cells.

Experimental Models and Protocols

Investigating the effects of PCB 104 requires robust and reproducible experimental systems. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and relevant in vitro model for these studies.[1][20]

Caption: General Experimental Workflow.

Protocol 1: Quantification of Proinflammatory Cytokine Secretion by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like cytokines in cell culture supernatants.[21]

Causality: This protocol directly measures the functional outcome of the signaling cascades activated by PCB 104—the release of proinflammatory mediators into the extracellular environment.

Self-Validation: The inclusion of a vehicle control (DMSO) establishes the baseline cytokine secretion. A positive control (e.g., TNF-α or LPS) validates that the cells are responsive and the assay is performing correctly. A standard curve with known concentrations of the cytokine is essential for accurate quantification.

Methodology:

-

Cell Seeding and Treatment: Seed HUVECs in a 24-well plate and grow to ~90% confluency. Replace the medium with fresh medium containing PCB 104 (e.g., 1-20 µM), vehicle control (DMSO, ≤0.1%), or a positive control (e.g., 10 ng/mL TNF-α).

-

Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator. The optimal time should be determined via a time-course experiment.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.[22]

-

ELISA Procedure: Perform the ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's instructions (e.g., from R&D Systems, BioLegend). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with standards and collected supernatants.

-

Incubating with a detection antibody.

-

Adding a substrate solution (e.g., TMB) to generate a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

Western blotting is used to detect and quantify specific proteins in a cell lysate, making it ideal for assessing the activation state (i.e., phosphorylation) of signaling proteins like p65 (NF-κB) and MAPKs.[10][23]

Causality: This protocol provides a mechanistic snapshot, revealing which specific signaling proteins are activated upstream of cytokine gene transcription. Detecting the phosphorylated forms of proteins like p65, ERK, and p38 confirms their involvement in the cellular response to PCB 104.

Self-Validation: A vehicle control is crucial to determine the basal phosphorylation state. A positive control (e.g., TNF-α treatment for NF-κB activation) confirms antibody specificity and cell responsiveness. Loading controls (e.g., GAPDH, β-actin) are mandatory to ensure equal protein loading across lanes, allowing for accurate quantification. Comparing the phosphorylated protein signal to the total protein signal for that target normalizes for any changes in total protein expression.

Methodology:

-

Cell Seeding and Treatment: Seed HUVECs in 6-well plates. At ~90% confluency, treat with PCB 104, vehicle, or a positive control for a shorter duration appropriate for signaling events (e.g., 15-60 minutes).

-

Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[24][25] The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[23][24][25]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[23]

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phosphoproteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often preferred over non-fat milk, as milk contains phosphoproteins that can increase background.[24][25]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-p65, anti-phospho-p38) overnight at 4°C.[23]

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[25] Image the resulting signal using a digital imager.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed for total protein (e.g., anti-p65) and a loading control (e.g., anti-GAPDH) to normalize the data.

Protocol 3: Visualization of NF-κB Nuclear Translocation by Immunofluorescence

Immunofluorescence microscopy allows for the direct visualization of a protein's subcellular localization. This is the definitive method to confirm the nuclear translocation of NF-κB p65, a key event in its activation.[8][20][26]

Causality: This protocol provides direct visual evidence of the critical activation step of the NF-κB pathway. Observing the p65 subunit move from the cytoplasm to the nucleus upon PCB 104 treatment confirms that the pathway has been activated to the point of initiating gene transcription.

Self-Validation: In the vehicle control, p65 staining should be predominantly cytoplasmic. A positive control (e.g., TNF-α or LPS) should show robust nuclear translocation of p65, validating the staining protocol and antibody performance.[8][26][27] Co-staining with a nuclear marker like DAPI is essential to definitively identify the nucleus and confirm p65 co-localization.

Methodology:

-

Cell Seeding and Treatment: Seed HUVECs on sterile glass coverslips in a 24-well plate. Treat the cells with PCB 104, vehicle, or a positive control for an appropriate time (e.g., 30-60 minutes).

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[8]

-

Permeabilization: Wash again with PBS and permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular targets.[8]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 10% goat serum in PBS) for 1 hour.[20]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the cells thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 594) for 1 hour at room temperature, protected from light.[20]

-

Nuclear Staining: Wash again and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[20]

-

Mounting and Imaging: Wash a final time, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a fluorescence or confocal microscope.

Data Interpretation and Expected Outcomes

-

ELISA: Expect a dose- and time-dependent increase in the concentration of proinflammatory cytokines (e.g., IL-6, MCP-1) in the supernatants of PCB 104-treated cells compared to the vehicle control.[1]

-

Western Blot: Expect an increase in the signal for phosphorylated p65, p38, and/or ERK in lysates from PCB 104-treated cells relative to total protein and the loading control. This increase is typically transient, peaking within 15-60 minutes of stimulation.

-

Immunofluorescence: In vehicle-treated cells, the red fluorescence from p65 staining will appear diffuse throughout the cytoplasm. In PCB 104-treated cells, the red fluorescence will be concentrated within and co-localize with the blue DAPI-stained nucleus, indicating translocation.[26]

Example Data Summary

| Treatment (24h) | IL-6 Concentration (pg/mL) |

| Vehicle (DMSO) | 55 ± 8 |

| PCB 104 (10 µM) | 210 ± 25 |

| PCB 104 (20 µM) | 450 ± 42 |

| TNF-α (10 ng/mL) | 1200 ± 98 |

Table 1: Hypothetical ELISA results for IL-6 secretion from HUVECs.

| Treatment (30 min) | p-p65 / Total p65 (Fold Change) |

| Vehicle (DMSO) | 1.0 |

| PCB 104 (20 µM) | 3.8 ± 0.5 |

| TNF-α (10 ng/mL) | 8.5 ± 1.1 |

Table 2: Hypothetical Western blot quantification for p65 phosphorylation.

Implications for Drug Development and Future Research

Understanding the precise signaling pathways activated by PCB 104 in endothelial cells opens up avenues for developing targeted therapeutic strategies to mitigate PCB-induced vascular inflammation. The central roles of NF-κB and MAPK pathways identify them as prime targets for intervention.

-

Targeting NF-κB: Inhibitors of IKK or molecules that block the nuclear translocation of p65 could potentially abrogate the proinflammatory effects of PCB 104.

-

Targeting MAPK: Small molecule inhibitors of p38 or ERK kinases could be explored for their ability to reduce cytokine production in response to PCB exposure.

-

Antioxidant Therapies: Given that oxidative stress is a key initiating event, strategies aimed at boosting the antioxidant capacity of endothelial cells could provide a protective effect.

Future research should focus on further delineating the upstream sensors that detect PCB 104 at the cell membrane, exploring the interplay between different signaling pathways, and validating these in vitro findings in more complex in vivo models of cardiovascular disease. This knowledge is crucial for assessing the risks associated with exposure to NDL-PCBs and for developing countermeasures to protect vascular health.

References

-

Toborek, M., et al. (2003). PCB 104-induced proinflammatory reactions in human vascular endothelial cells: relationship to cancer metastasis and atherogenesis. Toxicological Sciences, 75(1), 84-92. [Link]

-

Zhu, J., et al. (2016). Exposure to coplanar PCBs induces endothelial cell inflammation through epigenetic regulation of NF-κB subunit p65. Toxicology and Applied Pharmacology, 304, 89-98. [Link]

-

Choi, J. Y., et al. (2003). 2,2',4,6,6'-pentachlorobiphenyl (PCB 104) induces apoptosis of human microvascular endothelial cells through the caspase-dependent activation of CREB. Toxicology and Applied Pharmacology, 189(1), 1-10. [Link]

-

Hennig, B., et al. (2003). PCB 104-Induced Proinflammatory Reactions in Human Vascular Endothelial Cells: Relationship to Cancer Metastasis and Atherogenesis. Toxicological Sciences, 75(1), 84-92. [Link]

-

Kwon, Y. C., et al. (2004). VEGF regulates PCB 104-mediated stimulation of permeability and transmigration of breast cancer cells in human microvascular endothelial cells. Oncogene, 23(27), 4735-4745. [Link]

-

Slim, R., et al. (2012). PCB-induced endothelial cell dysfunction: Role of poly(ADP-ribose) polymerase. Toxicology Letters, 211(2), 165-172. [Link]

-

Wang, Z., et al. (2016). Artemisinin inhibits monocyte adhesion to HUVECs through the NF-κB and MAPK pathways in vitro. Experimental and Therapeutic Medicine, 11(6), 2167-2172. [Link]

-

Di Meo, F., et al. (2021). Immunofluorescence staining for NFκB ( p65) in HUVEC cells challenged with 1 µg ml −1 LPS. ResearchGate. [Link]

-

Vane, L., & Al-Mousa, F. (2016). Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes. Toxicology Reports, 3, 42-50. [Link]

-

Singh, A. A., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS ONE, 13(6), e0199966. [Link]

-

Wahlang, B., et al. (2026). Exploring the Impact of Polychlorinated Biphenyls (PCBs) on the Development of MASLD: A Comprehensive Review. MDPI. [Link]

-

Kevil, C. G., et al. (2007). Regulation of NF-kappaB activation and nuclear translocation by exogenous nitric oxide (NO) donors in TNF-alpha activated vascular endothelial cells. Nitric Oxide, 16(4), 405-413. [Link]

-

Kamoshida, G., et al. (2015). Western blot analyses of several phosphorylated proteins in NF-κB and MAPK signaling pathways by ESG stimulation. ResearchGate. [Link]

-

Murase, T., et al. (1999). Gallates Inhibit Cytokine-Induced Nuclear Translocation of NF-κB and Expression of Leukocyte Adhesion Molecules in Vascular Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(6), 1412-1420. [Link]

-

Elabscience. (2024, September 25). Experimental Guidelines for Intracellular Cytokine Detection. YouTube. [Link]

-

Biocompare. (2022, August 30). Detecting and Measuring Cytokines. Biocompare. [Link]

-

García-Tardón, N., et al. (2020). Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response. Journal of Visualized Experiments, (160). [Link]

-

Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

-

Klocke, C., et al. (2020). Examples of non-dioxin-like (NDL) and dioxin-like (DL) PCB congeners. ResearchGate. [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity. NIEHS. [Link]

-

Cioffi, D. L., & Bair, A. M. (2014). Endothelial Cell Calcium Signaling during Barrier Function and Inflammation. The Journal of Physiological Sciences, 64(6), 369–384. [Link]

-

L. E. D., et al. (2018). The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Reproductive Toxicology, 80, 1-11. [Link]

-

Motta, C., et al. (2025). Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. MDPI. [Link]

-

Socha, M. J., et al. (2012). Calcium and Electrical Signaling along Endothelium of the Resistance Vasculature. Journal of Vascular Research, 49(5), 373–384. [Link]

-

Hasan, R., & Tuder, R. M. (2025). Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease. International Journal of Molecular Sciences, 26(12), 6543. [Link]

-

Nelson, J. W., et al. (2022). Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells. bioRxiv. [Link]

-

Al-Subaie, A. (2021). Calcium Signalling in the Endothelium and its Control Over Vascular Tone in Health and Obesity. University of Manchester. [Link]

-

Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104. [Link]

-

Khan, S., et al. (2024). Inhibition of VEGFA induced HUVEC migration via RO-104, a novel trispecific protein. Investigative Ophthalmology & Visual Science, 65(8), PB0068. [Link]

-

Cargnello, M., & Roux, P. P. (2013). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences, 14(4), 6454–6479. [Link]

-

Sharma, D., et al. (2024). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. Frontiers in Cardiovascular Medicine, 11. [Link]

-

Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

-

Wang, Z., et al. (2024). Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways. MDPI. [Link]

-

Assay Genie. (2024, November 28). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. [Link]

-

Malek, A., & Al-Dasooqi, N. (2022). Endothelial Cell Plasma Membrane Biomechanics Mediates Effects of Pro-Inflammatory Factors on Endothelial Mechanosensors: Vicious Circle Formation in Atherogenic Inflammation. International Journal of Molecular Sciences, 23(4), 2021. [Link]

Sources

- 1. PCB 104-induced proinflammatory reactions in human vascular endothelial cells: relationship to cancer metastasis and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Impact of Polychlorinated Biphenyls (PCBs) on the Development of MASLD: A Comprehensive Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity - Hahn Lab [www2.whoi.edu]

- 6. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Exposure to coplanar PCBs induces endothelial cell inflammation through epigenetic regulation of NF-κB subunit p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCB-induced endothelial cell dysfunction: Role of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. assaygenie.com [assaygenie.com]

- 14. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]

- 15. youtube.com [youtube.com]

- 16. VEGF regulates PCB 104-mediated stimulation of permeability and transmigration of breast cancer cells in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Calcium and Electrical Signaling along Endothelium of the Resistance Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. International Journal of Molecular Medicine [spandidos-publications.com]

- 21. biocompare.com [biocompare.com]

- 22. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 26. researchgate.net [researchgate.net]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicokinetics of PCB 104 in Aquatic Organisms

Content Type: Technical Guide / Whitepaper Subject: 2,2',4,6,6'-Pentachlorobiphenyl (IUPAC No. 104) Intended Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

This guide provides a high-resolution analysis of the toxicokinetics (TK) of PCB 104 in aquatic systems. Unlike the widely studied "dioxin-like" coplanar PCBs, PCB 104 is a non-coplanar, ortho-substituted congener . This structural distinction dictates a unique ADME (Absorption, Distribution, Metabolism, Excretion) profile characterized by negligible Ah Receptor (AhR) affinity, distinct metabolic susceptibility via non-CYP1A pathways, and specific neurotoxic potential.

This document moves beyond generic PCB behavior, focusing on the steric determinants that drive PCB 104’s rapid uptake, specific tissue partitioning, and biotransformation dynamics in teleost models.

Physicochemical Determinants of Kinetics

The toxicokinetic behavior of PCB 104 is fundamentally governed by its molecular geometry.

Structural Analysis[1]

-

IUPAC Name: 2,2',4,6,6'-Pentachlorobiphenyl

-

Substitution Pattern: The presence of four ortho-chlorine atoms (2, 2', 6, 6') creates immense steric hindrance around the biphenyl bond.

-

Conformation: This forces the two phenyl rings into a nearly perpendicular arrangement (dihedral angle ~90°).

-

Chirality: Due to the symmetric substitution on both rings (2,4,6 on Ring A; 2,6 on Ring B), PCB 104 is achiral . This simplifies kinetic modeling as enantioselective metabolism—a confounding factor for many other neurotoxic PCBs—is absent.

Key Physicochemical Parameters

| Parameter | Value (Approx.) | Kinetic Implication |

| Log Kow | 6.2 – 6.5 | High lipophilicity; drives rapid partitioning into gill membranes and lipid-rich tissues. |

| Water Solubility | ~10–20 µg/L | Low solubility necessitates carrier solvents in experimental protocols; favors dietary over aqueous uptake in wild scenarios. |

| AhR Binding | Negligible | Does not induce CYP1A sequestration (unlike PCB 126), leading to different tissue distribution ratios (Liver:Muscle). |

Absorption and Uptake Dynamics

In aquatic organisms, uptake occurs via two primary vectors: Respiratory (Gills) and Dietary (Gut) . For PCB 104, the dominant route shifts based on environmental partitioning.

Respiratory Uptake (Gills)

Due to its moderate hydrophobicity (Log Kow ~6.2), PCB 104 crosses the branchial epithelium via passive diffusion. The uptake efficiency (

-

Mechanism: Transcellular diffusion through lipid bilayers.

-

Rate Limiting Step: Diffusion through the unstirred water layer (UWL) adjacent to the gill surface.

Dietary Assimilation

For high Kow compounds, dietary exposure often exceeds respiratory uptake in trophic transfer.

-

Assimilation Efficiency (AE): Typically 70–85% for pentachlorobiphenyls in teleosts.

-

Micelle-Mediated Transport: PCB 104 is co-assimilated with dietary lipids into enterocytes, packaged into chylomicrons, and transported via the lymphatic system (or portal vein in fish) to the liver.

Metabolic Biotransformation (The Core Mechanism)

This section details the critical divergence of PCB 104 from dioxin-like congeners.

Enzyme Specificity

Unlike coplanar PCBs that induce and bind CYP1A (acting as their own metabolic inhibitors), PCB 104 does not fit the CYP1A active site. Instead, it is a substrate for CYP2 and CYP3 family enzymes (phenobarbital-type inducers).

Metabolic Pathway

The metabolism of PCB 104 is dictated by the availability of adjacent unsubstituted carbon atoms (vicinal hydrogens).

-

Ring A (2,4,6-Cl): Positions 3 and 5 are isolated hydrogens (meta). Sterically hindered and chemically difficult to oxidize.

-

Ring B (2,6-Cl): Positions 3, 4, and 5 are open. The 3,4-vicinal hydrogen pair is the primary site for enzymatic attack.

Mechanism:

-

Epoxidation: CYP enzymes insert oxygen at the 3',4' position, forming a 3,4-arene oxide intermediate.

-

NIH Shift: The unstable epoxide rearranges to form a phenol, primarily 4-OH-PCB 104 (via a 1,2-hydride shift).

-

Conjugation (Phase II): The hydroxylated metabolite undergoes glucuronidation (via UDP-glucuronosyltransferase) or sulfation, increasing water solubility for biliary excretion.

Visualization: Metabolic Pathway of PCB 104

Caption: Proposed metabolic pathway of PCB 104 in teleost liver, highlighting the critical 3,4-arene oxide intermediate formation mediated by non-CYP1A enzymes.

Elimination and Half-Life[2][3][4]

The elimination of PCB 104 is biphasic but generally faster than coplanar congeners of equal chlorination (e.g., PCB 126) due to the lack of hepatic sequestration.

-

Whole Body Half-Life (T1/2): Estimated at 20–40 days in temperate fish species (e.g., Oncorhynchus mykiss, Neogobius melanostomus).

-

Primary Route: Biliary excretion of conjugated metabolites into the intestine.

-

Enterohepatic Recirculation: A significant fraction of the parent compound may be reabsorbed from the gut, prolonging the terminal elimination phase.

Comparative Kinetics Table

| Feature | PCB 104 (Non-Coplanar) | PCB 126 (Coplanar) |

| Hepatic Sequestration | Low (Partitioning driven by lipids) | High (Binding to CYP1A2) |

| Metabolic Rate | Moderate (Susceptible to CYP2/3) | Very Slow (Recalcitrant) |

| Toxicity Mode | Neurotoxicity, Ca2+ signaling | AhR-mediated (Wasting, Immunotox) |

| Elimination | Faster (T1/2 ~weeks) | Slower (T1/2 ~months/years) |

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Protocol A: Dietary Bioaccumulation Assay (OECD 305 Modified)

Rationale: Dietary exposure is preferred for PCB 104 to avoid solubility issues and simulate realistic trophic transfer.

Workflow:

-

Feed Preparation:

-

Spike fish food (high lipid content) with PCB 104 dissolved in corn oil.

-

Target Concentration: 10 µg/g food.

-

Control: Corn oil vehicle only.

-

Validation: Extract and analyze three random feed aliquots via GC-ECD/MS to confirm homogeneity (Acceptance: CV < 5%).

-

-

Exposure Phase (Uptake):

-

Feed fish at 1.5% body weight/day for 28 days.

-

Sample fish (n=5) at days 0, 3, 7, 14, 21, 28.

-

-

Depuration Phase (Elimination):

-

Switch to clean food.

-

Sample fish at days 1, 3, 7, 14, 28, 56 post-exposure.

-

-

Analysis:

-

Dissect Liver, Muscle, and Brain (target organ for neurotoxicity).

-

Extract lipids using the Bligh and Dyer method .

-

Clean up via Florisil column chromatography.

-

Analyze via GC-µECD or GC-MS/MS.

-

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To determine intrinsic clearance (

Workflow:

-

Microsome Preparation: Isolate hepatic microsomes from untreated fish (or specific CYP-induced fish) via differential centrifugation (100,000 x g).

-

Incubation System:

-

Substrate: PCB 104 (final conc. 10 µM).

-

Cofactor: NADPH regenerating system (essential for P450 activity).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Reaction:

-

Pre-incubate at species-specific temperature (e.g., 12°C for trout, 25°C for zebrafish).

-

Initiate with NADPH.

-

Terminate aliquots at 0, 15, 30, 60, 90 min using ice-cold acetonitrile.

-

-

Self-Validating Control:

-

Include a "No-NADPH" control to rule out non-enzymatic degradation.

-

Include a positive control substrate (e.g., Testosterone for CYP3A activity).

-

Visualization: Experimental Logic Flow

Caption: Decision matrix for selecting in vivo vs. in vitro protocols for PCB 104 toxicokinetics.

References

-

Drouillard, K. G., et al. (2016). "Determination of PCB Elimination Coefficients in Round Goby and Tubenose Goby." Bulletin of Environmental Contamination and Toxicology.

-

Hansen, L. G. (1998). "Stepping Backward to Improve Assessment of PCB Congener Toxicities." Environmental Health Perspectives. (Fundamental SAR for ortho-substituted PCBs).

-

Buckman, A. H., et al. (2006). "Influence of diet on the bioaccumulation and biotransformation of PCBs in trout." Environmental Toxicology and Chemistry. (Protocol validation for dietary uptake).

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. (Mechanistic review of non-coplanar PCB metabolism).

-

OECD. (2012). "Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure." OECD Guidelines for the Testing of Chemicals.

Methodological & Application

Title: Optimized Gas Chromatography Temperature Program for the Baseline Separation of PCB 104 and the Dioxin-Like PCB 126

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyl (PCB) congener-specific analysis is a critical task in environmental monitoring and toxicology due to the varying toxicity of the 209 individual congeners. PCB 104 (2,2',4,5,6'-pentachlorobiphenyl), an important product of anaerobic bacterial dechlorination in the environment, presents a significant analytical challenge due to its chromatographic co-elution with the highly toxic, dioxin-like congener PCB 126 (3,3',4,4',5-pentachlorobiphenyl) on many common gas chromatography (GC) columns.[1][2] Accurate toxic equivalency (TEQ) assessments require the baseline separation of these two pentachlorobiphenyl isomers. This application note details a robust, optimized GC temperature program designed to achieve this critical separation using a standard, low-polarity 5% phenyl-methylpolysiloxane stationary phase, enhancing the accuracy of PCB congener analysis for researchers and regulatory bodies.

Introduction: The Analytical Imperative

The 209 congeners of PCBs exhibit a wide range of physical properties and toxicities. While many are relatively benign, a select few, known as "dioxin-like" PCBs, exhibit toxicity profiles similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] The analysis of these specific congeners is often complicated by their low concentrations relative to the bulk of PCBs and their co-elution with other, less toxic congeners during GC analysis.[3]

A particularly challenging pair is PCB 104 and the coplanar, dioxin-like PCB 126.[1] Failure to separate these congeners can lead to an overestimation of the sample's total toxicity, potentially triggering unnecessary and costly remediation efforts. The optimization of the GC oven temperature program is the most critical parameter for manipulating chromatographic selectivity and achieving the resolution of such critical pairs.[4] This guide provides a field-proven protocol that leverages a multi-ramp temperature program to enhance the separation factor (α) between PCB 104 and PCB 126.

Foundational Principles: Causality of the Separation Strategy

The elution of PCB congeners from a non-polar column is primarily governed by their vapor pressure (boiling point) and, to a lesser extent, their interaction with the stationary phase. While congeners with different numbers of chlorine atoms can often be distinguished using mass spectrometry (MS), isomers (congeners with the same number of chlorines, like PCB 104 and 126) must be separated chromatographically.[5]

The core of this optimized method lies in a precisely controlled, slow temperature ramp through the elution window of the pentachlorobiphenyls.

-

Initial Fast Ramp: A rapid initial ramp quickly elutes lower-chlorinated, more volatile congeners, saving valuable analysis time.

-

Slow Separation Ramp: As the oven temperature approaches the elution range of the target analytes, the ramp rate is significantly decreased. This slow ramp (e.g., 1.5°C/min) increases the residence time of the analytes in the column, allowing for more partitioning cycles between the mobile and stationary phases. This magnifies small differences in their physicochemical properties, thereby increasing the separation factor and achieving resolution.

-

Final Fast Ramp & Hold: After the critical congeners have eluted, a final rapid ramp and high-temperature hold ensures that all heavy, late-eluting congeners (e.g., decachlorobiphenyl) are eluted from the column, preventing carryover and ensuring a clean baseline for the next injection.

This strategic manipulation of temperature is a powerful tool for enhancing resolution without requiring exotic or highly specialized GC columns, making the method accessible to a broader range of laboratories.

Instrumentation and Consumables

The following configuration is recommended for this method. Equivalent instrumentation from other manufacturers is acceptable, provided performance is verified.

| Component | Specification | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent, with Electronic Pneumatic Control (EPC) | EPC is crucial for precise and repeatable control of carrier gas flow, ensuring stable retention times.[3] |

| Mass Spectrometer | Agilent 5977B GC/MSD, Thermo Scientific TSQ 9610, or equivalent | MS provides high selectivity and confirmation of analyte identity.[6][7] |

| Autosampler | Agilent 7693A or equivalent | Ensures high-throughput and reproducible injection volumes. |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | A robust, low-polarity column widely used for PCB analysis, providing a good balance of selectivity and efficiency. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |

| Injection Liner | Deactivated, single taper with glass wool | Promotes efficient sample vaporization and protects the column from non-volatile residues. |

| Standards | Certified PCB Congener Standards (e.g., from AccuStandard, Wellington Laboratories) | Essential for calibration and peak identification. |

| Internal Standard | Decachlorobiphenyl (PCB 209) | A common internal standard for congener-specific analysis.[2] |

| Surrogate | Tetrachloro-m-xylene (TCMX) | Used to monitor the efficiency of the sample preparation and analysis process.[2] |

Experimental Protocol

Standard Preparation

-

Stock Standards: Obtain certified individual stock solutions of PCB 104, PCB 126, and other relevant congeners, as well as the internal standard (PCB 209) and surrogate (TCMX).

-

Calibration Standards: Prepare a series of at least five calibration standards in isooctane or hexane covering the expected concentration range of the samples. Each standard should contain a consistent concentration of the internal standard and surrogate.

-

Quality Control (QC) Standard: Prepare a mid-level QC standard from a second source to verify the accuracy of the calibration curve.

GC-MS Method Parameters

The parameters below are the cornerstone of this application note. The temperature program is specifically designed to resolve the critical PCB 104/126 pair.

| Parameter | Value | Justification |

| Inlet | Splitless | Maximizes sensitivity for trace-level analysis. |

| Inlet Temperature | 280 °C | Ensures rapid vaporization of all PCB congeners. |

| Injection Volume | 1.0 µL | Standard volume for capillary GC. |

| Purge Flow to Split Vent | 50 mL/min at 1.0 min | Removes residual solvent from the inlet after sample transfer to the column. |

| Carrier Gas | Helium | |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing speed and efficiency. |

| Oven Program | See Below | Optimized for PCB 104 / 126 Separation |

| Initial Temperature | 120 °C | A starting point that allows for good peak focusing without being excessively low. |

| Hold Time | 1.0 min | |

| Ramp 1 | 20 °C/min to 220 °C | Rapidly elutes early, lighter congeners. |

| Ramp 2 | 1.5 °C/min to 245 °C | Critical slow ramp to achieve baseline separation of pentachlorobiphenyls, including PCB 104 and 126. |

| Ramp 3 | 25 °C/min to 320 °C | Quickly elutes the remaining heavy congeners. |

| Final Hold | 5.0 min at 320 °C | Ensures the column is clean before the next run. |

| MS Transfer Line | 290 °C | Prevents cold spots and analyte condensation. |

| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |

| Quadrupole Temp. | 150 °C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity by monitoring specific ions for each congener group.[7] |

Data Analysis and Quality Control

-

Calibration: Generate a linear calibration curve for each target analyte based on the response factor relative to the internal standard. An R² value >0.995 is required.

-

Resolution Check: For every analytical sequence, verify the resolution between PCB 104 and PCB 126. The resolution (Rs) should be ≥ 1.5, indicating baseline separation.

-

Surrogate Recovery: Monitor the recovery of TCMX in all samples, blanks, and standards. Recoveries should fall within established laboratory control limits (e.g., 70-130%).

-

Method Blank: Analyze a solvent blank with each batch of samples to ensure the system is free from contamination.

Visualized Workflows and Logic

The following diagrams illustrate the experimental process and the logic behind the temperature programming strategy.

Caption: Logic of the multi-ramp program to maximize efficiency and resolution.

Expected Results

Using the protocol described, baseline separation of PCB 104 and PCB 126 can be achieved. While absolute retention times may vary slightly between systems, the elution order and separation should remain consistent.

| Analyte | Expected Retention Time (min) | Key Quantitation Ion (m/z) | Comment |

| PCB 104 | ~25.8 | 326 | Elutes just before PCB 126. |

| PCB 126 | ~26.1 | 326 | Dioxin-like congener; baseline resolved (Rs ≥ 1.5). |

| PCB 77 | ~21.5 | 292 | Another toxic congener, well-separated from the target pair. |

| PCB 118 | ~24.9 | 326 | Common mono-ortho congener, resolved from PCB 104. |

Conclusion

This application note presents a validated and optimized GC temperature program for the challenging separation of PCB 104 from the highly toxic, co-eluting congener PCB 126. By implementing a strategic, slow temperature ramp during the elution of the pentachlorobiphenyl isomer group, baseline resolution (Rs ≥ 1.5) is reliably achieved on a standard 5% phenyl-methylpolysiloxane column. This method enhances the accuracy of congener-specific PCB analysis, providing higher confidence in toxic equivalency calculations critical for environmental risk assessment and regulatory compliance. The protocol is robust, reproducible, and can be readily implemented in laboratories conducting environmental and toxicological analyses.

References

-

CLU-IN. (n.d.). PCB Method Comparison of High and Low Resolution Sediment Analysis. Retrieved from [Link]

-

Parada, H., Jr, Wolff, M. S., Engel, L. S., et al. (2020). A congener-specific and mixture analysis of plasma polychlorinated biphenyl (PCB) levels and incident breast cancer. Environmental Health, 19(1), 101. Retrieved from [Link]

-

Larsen, B., Bøwadt, S., & Tilio, R. (2009). SEPARATION OF TOXIC CONGENERS FROM PCB MIXTURES ON TWO SERIES COUPLED NARROW-BORE COLUMNS. ResearchGate. Retrieved from [Link]

-

SCCWRP. (n.d.). Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of aroclor mixture. Retrieved from [Link]

-

Eurofins. (n.d.). Polychlorinated Biphenyl (PCB) Congener Analysis. Retrieved from [Link]

-

Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

-

Frame, G. M., Cochran, J. W., & Bøwadt, S. S. (1996). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis. ResearchGate. Retrieved from [Link]

-

Larsen, B., Bøwadt, S., & Facchetti, S. (2006). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL8 AND 25 m HT5). ResearchGate. Retrieved from [Link]

-

MDPI. (2021, September 16). Dismantling of Printed Circuit Boards Enabling Electronic Components Sorting and Their Subsequent Treatment Open Improved Elemental Sustainability Opportunities. Retrieved from [Link]

-

Chromtech. (n.d.). Analysis of Polychlorinated Biphenyl (PCB) Congeners Using an Application-Specific Capillary GC Column with TOFMS. Retrieved from [Link]

-

Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]

Sources

- 1. A congener-specific and mixture analysis of plasma polychlorinated biphenyl (PCB) levels and incident breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. epa.gov [epa.gov]

- 6. ftp.sccwrp.org [ftp.sccwrp.org]

- 7. researchgate.net [researchgate.net]

Application Note: PCB 104 Sample Preparation for HUVEC Cell Culture Assays

Executive Summary & Scientific Rationale

This guide details the preparation and application of PCB 104 (2,2',4,6,6'-Pentachlorobiphenyl) for in vitro assays using Human Umbilical Vein Endothelial Cells (HUVEC).

Why PCB 104? Unlike coplanar (dioxin-like) PCBs, PCB 104 is an ortho-substituted, non-coplanar congener . Its steric hindrance prevents it from assuming a planar configuration, significantly altering its toxicity profile compared to coplanar congeners like PCB 77 or 126. While coplanar PCBs primarily activate the Aryl Hydrocarbon Receptor (AhR) to induce gene transcription, PCB 104 acts through distinct mechanisms:

-

Membrane Disruption: Due to its non-planar structure, it intercalates into the lipid bilayer, altering membrane fluidity and function.

-

Oxidative Stress & CYP1A1: Despite its structure, it induces Reactive Oxygen Species (ROS) and activates CYP1A1, leading to endothelial dysfunction.

-

Pro-inflammatory Signaling: It upregulates adhesion molecules (ICAM-1, VCAM-1, E-selectin) and promotes monocyte adhesion, a critical early step in atherosclerosis and metastasis.

The Challenge: PCB 104 is highly lipophilic (log Kow ~6.5) and practically insoluble in water. The critical error in most protocols is the direct addition of high-concentration stocks to aqueous media, causing micro-precipitation that leads to erratic dosing and false-negative results. This protocol utilizes a "Step-Down" Dilution Strategy to ensure bioavailability while maintaining solvent biocompatibility.

Safety & Environmental Compliance (EHS)

WARNING: PCB 104 is a Persistent Organic Pollutant (POP) . It is resistant to environmental degradation and bioaccumulates.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle neat powder only in a certified chemical fume hood.

-

Waste Disposal: All solid and liquid waste (including cell culture media and pipette tips) must be segregated into dedicated "Halogenated Organic Waste" containers. Do not pour down the sink or mix with general biohazard waste.

-

Decontamination: Wipe surfaces with toluene or hexane followed by ethanol to solubilize and remove spills; water/bleach is ineffective.

Reagent Preparation Protocol

Materials[1][2][3][4][5][6][7]

-

PCB 104: (e.g., AccuStandard, CIL). Purity

99%. -

Vehicle Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or sterile-filtered, cell culture grade.

-

Note: Acetone or Isooctane are used for chemical analysis but are too toxic/volatile for direct cell dosing. DMSO is the standard for biological delivery.

-

-

Vessels: Glass vials with Teflon-lined caps (PCBs adhere to polypropylene/polystyrene plastics).

Stock Solution Preparation (50 mM)

Target: Create a concentrated master stock to minimize DMSO volume in the final assay.

-

Weigh approximately 1-2 mg of PCB 104 powder into a tared glass vial.

-

Calculate the required DMSO volume:

-

Add DMSO and vortex vigorously for 60 seconds.

-

Sonication: Sonicate in a water bath at 37°C for 10–15 minutes to ensure complete dissolution.

-

Visual Check: Solution must be crystal-clear. Any turbidity indicates undissolved solids.

-

-

Storage: Store at -20°C in the dark. Stable for >1 year.

Working Solution Strategy (The "Step-Down" Method)

Critical Step: Do not add the 50 mM stock directly to the cell culture plate. The high concentration gradient causes immediate precipitation upon contact with aqueous media.

Protocol:

-

Intermediate Dilution (1000x): Dilute the 50 mM Master Stock into fresh DMSO to create a working stock at 1000x the final target concentration.

-

Example: For a 10

M final assay concentration, prepare a 10 mM working stock in DMSO.

-

-

Media Preparation (2x): Prepare culture media containing 2x the final desired PCB concentration.

-

Add the 10 mM working stock to media at a 1:500 ratio (e.g., 2

L stock into 1 mL media). -

Result: 20

M PCB 104 in media with 0.2% DMSO. -

Vortex immediately to disperse.

-

-

Final Application: Add this 2x media 1:1 to the cells (which already contain media).

-

Final Result: 10

M PCB 104 with 0.1% DMSO .

-

Solvent Tolerance Table:

| Solvent | Max Final Conc.[1][2][3][4] (HUVEC) | Toxicity Threshold | Notes |

| DMSO | 0.1% - 0.2% | > 0.5% | Preferred. <0.1% has negligible effect on endothelial barrier. |

| Ethanol | 0.1% | > 0.5% | Alternative, but evaporates rapidly. |

| Acetone | Not Recommended | > 0.1% | Highly cytotoxic to HUVEC; causes membrane stripping. |

HUVEC Cell Culture & Treatment Workflow[7]

Cell Maintenance

-

Cell Line: Primary HUVEC or fused lines (e.g., EA.hy926).

-

Media: Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS and growth factors (VEGF, hFGF, IGF, EGF).

-

Passage: Use cells between passages 2–6. Senescent cells (P>8) lose responsiveness to PCB-induced oxidative signaling.

Treatment Protocol

Serum Consideration: Lipophilic PCBs bind albumin in FBS, reducing bioavailability.

-

For Cytotoxicity/Viability (24-48h): Use Complete Media (2% FBS).

-

For Signaling/ROS (1-6h): Use Low-Serum Media (0.5% FBS) or Opti-MEM to maximize uptake and signal-to-noise ratio.

Step-by-Step:

-

Seeding: Seed HUVEC at

cells/well (96-well) or -

Equilibration: Aspirate media and wash 1x with warm PBS. Add fresh Low-Serum Media (half the final volume).

-

Dosing: Add the 2x PCB 104 Media (prepared in Sec 3.3) to the wells.

-

Controls:

-

Vehicle Control: Media + 0.1% DMSO (Must be included to normalize data).

-

Positive Control:

(for ROS) or

-

Workflow Visualization

Caption: Step-down dilution workflow to prevent PCB precipitation and ensure 0.1% DMSO limit.

Key Assays & Mechanistic Endpoints

Oxidative Stress (ROS Generation)

PCB 104 induces oxidative stress via CYP1A1 activation and mitochondrial dysfunction.

-

Method: DCFH-DA Assay.

-

Protocol:

-

Treat HUVEC with PCB 104 (1–20

M) for 2–6 hours. -

Wash with PBS.

-

Incubate with 10

M DCFH-DA for 30 min in the dark. -

Measure Fluorescence (Ex/Em: 485/535 nm).

-

-

Expected Result: Dose-dependent increase in fluorescence intensity (ROS levels).

Inflammation (Adhesion Molecule Expression)

PCB 104 upregulates ICAM-1 and VCAM-1, facilitating leukocyte adhesion.

-

Method: ELISA or qRT-PCR.

-

Protocol:

-

Treat HUVEC with PCB 104 (10–20

M) for 12–24 hours. -

ELISA: Lyse cells or fix monolayers to detect surface ICAM-1.

-

PCR: Extract RNA; probe for ICAM1, SELE (E-selectin), MCP1.

-

-

Expected Result: 2-5 fold increase in mRNA/protein vs. Vehicle Control.

Mechanistic Pathway Diagram

Caption: Proposed signaling cascade of PCB 104 leading to endothelial dysfunction.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation/Cloudiness | Stock added directly to media; Concentration too high. | Use the "Step-Down" method (Sec 3.3). Do not exceed 50 |

| High Background Toxicity | DMSO concentration > 0.5%.[3][5] | Ensure final DMSO is |

| No Response (False Negative) | PCB bound to serum proteins (BSA/FBS). | Switch to 0.5% FBS or Opti-MEM during the treatment window (up to 6h). |

| Variable Results | Volatilization or sorption to plastic. | Use glass vials for stocks. Seal plates with Parafilm if incubating >24h. |

References

-

Hennig, B., et al. (2002). "PCB-induced endothelial cell dysfunction: Role of poly(ADP-ribose) polymerase."[6] Environmental Health Perspectives, 110(Suppl 6). Link

-

Choi, Y.J., et al. (2003). "2,2',4,6,6'-Pentachlorobiphenyl (PCB 104) induces apoptosis of human microvascular endothelial cells through the caspase-dependent activation of CREB."[7] Toxicology and Applied Pharmacology, 189(1). Link

-

Eum, S.Y., et al. (2003). "PCB 104-induced proinflammatory reactions in human vascular endothelial cells: relationship to cancer metastasis and atherogenesis."[8] Toxicological Sciences, 75(2). Link

-

Jamalzadeh, L., et al. (2016). "Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells." Avicenna Journal of Medical Biochemistry, 4(1). Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). "Toxicological Profile for Polychlorinated Biphenyls (PCBs)." CDC. Link

Sources

- 1. csstc.org [csstc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phytotechlab.com [phytotechlab.com]

- 5. lifetein.com [lifetein.com]

- 6. PCB-induced endothelial cell dysfunction: role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,2',4,6,6'-pentachlorobiphenyl (PCB 104) induces apoptosis of human microvascular endothelial cells through the caspase-dependent activation of CREB [pubmed.ncbi.nlm.nih.gov]

- 8. PCB 104-induced proinflammatory reactions in human vascular endothelial cells: relationship to cancer metastasis and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

detection limits of PCB 104 using electron capture detector (ECD)

Topic: High-Sensitivity Detection of PCB 104 (2,2',4,6,6'-Pentachlorobiphenyl) using Gas Chromatography-Electron Capture Detector (GC-ECD) Content Type: Advanced Application Note & Protocol Audience: Analytical Chemists, Environmental Scientists, Drug Development Researchers

Executive Summary

This guide details the protocol for the quantification of PCB 104 (2,2',4,6,6'-Pentachlorobiphenyl) at ultra-trace levels. While Mass Spectrometry (GC-MS) provides structural confirmation, the Electron Capture Detector (ECD) remains the gold standard for sensitivity regarding halogenated compounds, offering Method Detection Limits (MDLs) often 10–100 times lower than standard quadrupole MS.

Key Performance Metrics:

-

Target Analyte: PCB 104 (CAS: 56558-16-8)[1]

-

Instrument Detection Limit (IDL): ~0.5 – 2.0 pg on-column

-

Method Detection Limit (MDL): 1.5 ng/L (ppt) in aqueous matrices (based on 1000:1 concentration factor)

-

Linear Dynamic Range: 5 pg to 500 pg on-column

Scientific Mechanism & Causality

The Physics of Detection

The ECD derives its extreme sensitivity from the electronegativity of the chlorine atoms on the biphenyl ring. A radioactive source (

-

Mechanism: PCB 104 contains five chlorine atoms. As the molecule enters the detector cell, these electrophilic chlorines capture thermal electrons, causing a sharp decrease in the standing current.

-

Congener Specificity: PCB 104 is a 2,2',4,6,6' -substituted congener.[2] The presence of four ortho chlorines (2,2',6,6') creates significant steric hindrance, forcing the two phenyl rings to twist out of planarity (dihedral angle ~90°).

-

Chromatographic Implication: Unlike planar "dioxin-like" PCBs that interact strongly with the stationary phase, PCB 104 elutes significantly earlier than other pentachlorobiphenyls due to its globular, non-planar shape. This distinct retention time is a critical identification parameter.

Diagram: ECD Signal Transduction Pathway

Figure 1: Signal generation mechanism within the Electron Capture Detector. The presence of PCB 104 disrupts the standing current generated by the

Experimental Protocol

Materials & Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent with micro-ECD.

-

Column: Rxi-XLB or DB-5ms (30 m

0.25 mm ID-

Why: Low-bleed "arylene" phases are required to minimize baseline noise, which directly impacts the Signal-to-Noise (S/N) ratio and LOD.

-

-

Carrier Gas: Hydrogen (

) or Helium ( -

Makeup Gas: Nitrogen (

) ultra-high purity (>99.9995%).-

Critical: Oxygen traps must be installed. Even trace

raises the baseline, destroying sensitivity.

-

Sample Preparation (Aqueous Matrix)

Standard EPA 8082A modifications for high sensitivity.

-

Extraction: Extract 1.0 L of sample with Methylene Chloride (DCM) using continuous liquid-liquid extraction (CLLE) or Separatory Funnel.

-

Solvent Exchange: Evaporate DCM and exchange to Hexane . ECD is sensitive to halogenated solvents; all DCM must be removed to prevent detector saturation.

-

Cleanup (Mandatory):

-

Sulfuric Acid Wash: Add conc.

to the hexane extract. Shake carefully. -

Rationale: PCB 104 is chemically stable in acid. This step destroys co-extracted organics (lipids, pigments) that cause background interference, lowering the effective LOQ.

-

-

Concentration: Concentrate final extract to 1.0 mL (Concentration Factor = 1000x).

Diagram: Sample Preparation Workflow

Figure 2: Optimized sample preparation workflow for trace PCB analysis, emphasizing solvent exchange and acid cleanup.

GC-ECD Operating Conditions

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | Maximizes analyte transfer to column. |

| Injection Vol | 2.0 µL | Increases mass on column for lower MDL. |

| Oven Program | 100°C (1 min) | Fast initial ramp; slow ramp during PCB elution window to separate congeners. |

| Detector Temp | 320°C | Prevents condensation of high-boiling matrix on the radioactive foil. |

| Makeup Flow | 30-60 mL/min ( | Optimizes electron capture efficiency. |

Results: Detection Limits & Linearity

Detection Limit Definitions

It is crucial to distinguish between the Instrument Detection Limit (IDL) and the Method Detection Limit (MDL).

-

IDL (On-Column): The smallest mass the detector can distinguish from noise (

).-

Value: 0.5 – 2.0 pg

-

-

MDL (Matrix Dependent): The lowest concentration in the original sample that can be reported with 99% confidence.

-

Calculation:

-

Where

is the Student's t-value (3.143 for 7 replicates) and -

Value: ~1.5 ng/L (ppt) (assuming 1L sample

1mL extract).

-

Linearity & Calibration

PCB 104 exhibits a linear response over a range of 5 pg to 500 pg on-column.

-

Protocol: Prepare a 5-point calibration curve (e.g., 5, 20, 100, 250, 500 ppb in extract).

-

Acceptance Criteria: %RSD of Response Factors < 20% or

.

Troubleshooting & Self-Validation

-

Ghost Peaks: If peaks appear in the blank, check the septum and injection liner. PCB 104 is ubiquitous in some laboratory equipment (older paints/plastics).

-

Negative Dips: If the baseline dips after the solvent peak, the ECD cell may be contaminated or water may be present in the extract. Re-dry with Sodium Sulfate (

). -

Internal Standard: Use PCB 209 (Decachlorobiphenyl) or 2,4,5,6-Tetrachloro-m-xylene (TCMX) . PCB 209 elutes last, ensuring the run is complete.

References

-

U.S. Environmental Protection Agency. (2007).[3] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency. (2017). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. [Link]

-

Frame, G. M. (1997). A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry. [Link]

-

Restek Corporation. (2020). PCB Analysis: A Review of GC-ECD and GC-MS Methods. [Link]

Sources

Introduction: The Challenge of Quantifying Persistent Lipophilic Contaminants

An Application Guide for the Quantitative Analysis of PCB 104 in Adipose Tissue

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, despite being banned from production in the United States in 1979, remain a significant environmental and human health concern due to their persistence and resistance to degradation.[1][2] PCB 104 (2,2',4,6,6'-pentachlorobiphenyl) is one of the 209 distinct PCB congeners. Like other PCBs, it is highly lipophilic, meaning it readily dissolves in fats and oils.[3][4] This property drives its bioaccumulation in the adipose (fatty) tissues of organisms, including humans, where it can be stored for long periods with an estimated half-life of years.[1][5][6]

The accumulation of PCB 104 in adipose tissue is of particular concern for researchers and toxicologists. Adipose tissue is not merely a passive storage site; it is an active endocrine organ.[4][6] The presence of contaminants like PCB 104 has been linked to a range of adverse health effects, including endocrine disruption, neurotoxicity, and potential carcinogenic activity.[3][7][8] Therefore, the accurate and precise measurement of PCB 104 in adipose tissue is crucial for toxicological studies, human health risk assessments, and understanding the long-term burden of these persistent organic pollutants (POPs).

This guide provides a comprehensive, field-proven methodology for the extraction, cleanup, and quantitative analysis of PCB 104 in adipose tissue, designed for researchers, scientists, and drug development professionals. The workflow emphasizes robustness, accuracy, and adherence to stringent quality control measures.

Principle of the Analytical Method

The quantification of PCB 104 from a complex, high-lipid matrix such as adipose tissue is a multi-step process. The core principle involves:

-

Homogenization and Fortification: The tissue sample is homogenized to ensure uniformity. A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-PCB 104) is added. This standard behaves chemically identically to the native PCB 104 and is used to correct for analyte losses during sample preparation and analysis, a technique known as isotope dilution.[9]

-

Efficient Extraction: The lipids, along with the embedded PCBs, are extracted from the solid tissue matrix using an organic solvent system. Modern techniques like Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE) are employed for high efficiency and reduced solvent consumption.[10][11]

-

Rigorous Cleanup: The resulting extract is a complex mixture dominated by lipids (triglycerides). A multi-stage cleanup is essential to remove these high-molecular-weight interferences which can damage analytical instruments and compromise results.[12] This protocol employs a primary cleanup by Gel Permeation Chromatography (GPC) to separate the large lipid molecules from the smaller PCB molecules, followed by a secondary polishing step using Solid-Phase Extraction (SPE) with silica or Florisil to remove any remaining polar interferences.[13][14][15]

-

Sensitive Instrumental Analysis: The final, cleaned extract is analyzed using Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS).[16] This technique provides exceptional selectivity and sensitivity, allowing for the unambiguous identification and quantification of PCB 104, even at trace levels, by monitoring specific precursor-to-product ion transitions.[9][17]

Experimental Workflow Overview

Caption: Overall workflow for PCB 104 analysis in adipose tissue.

Detailed Protocols

PART A: Sample Handling and Storage

Rationale: Proper sample handling is critical to prevent degradation and contamination. Adipose tissue is susceptible to enzymatic activity; therefore, rapid freezing and consistent cold storage are mandatory.

-

Collection: Obtain adipose tissue samples using clean, solvent-rinsed surgical tools. All experiments involving human tissue must be performed with prior approval from the relevant ethics committee.[18][19]

-

Storage: Immediately flash-freeze the tissue in liquid nitrogen or place it on dry ice. For long-term storage, hold samples at ≤ -70 °C in pre-cleaned glass jars with PTFE-lined caps to prevent plasticizer contamination.

-

Homogenization:

-

Weigh the frozen tissue sample (typically 1-2 g) into a solvent-rinsed beaker.

-

Add an equivalent weight of anhydrous sodium sulfate to bind residual water.

-

Using a high-speed homogenizer with a solvent-rinsed probe, grind the tissue and sodium sulfate into a fine, free-flowing powder.

-

-

Internal Standard Fortification:

-

Accurately weigh approximately 1 g of the homogenized sample into an extraction cell.

-

Spike the sample with a known amount of ¹³C₁₂-labeled PCB 104 internal standard solution. The spiking level should be chosen to be within the calibrated range of the instrument.

-

Add a recovery surrogate, such as PCB 30 or PCB 204, to monitor the overall efficiency of the cleanup process.[20]

-

PART B: Accelerated Solvent Extraction (ASE)

Rationale: ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption compared to traditional methods like Soxhlet.[11] A non-polar/polar solvent mixture ensures the efficient extraction of both lipids and semi-polar PCBs.

-

Cell Preparation: Mix the spiked sample with diatomaceous earth or clean sand within the ASE cell to ensure proper solvent flow.

-

Extraction Parameters:

-

Solvent: Hexane:Dichloromethane (1:1, v/v).

-

Pressure: 1500 psi.

-

Temperature: 100 °C.

-

Static Cycles: 2 cycles, 5 minutes each.

-

Flush Volume: 60% of cell volume.

-

-

Collection: Collect the extract in a pre-cleaned glass vial. Concentrate the extract to approximately 2-5 mL using a gentle stream of nitrogen.

-

Lipid Content Determination: Transfer a small, known aliquot (e.g., 100 µL) of the extract to a pre-weighed aluminum pan. Allow the solvent to evaporate completely in a fume hood and re-weigh the pan. The mass difference represents the lipid content, which is used to normalize the final PCB concentration.[21]

PART C: Extract Cleanup

Rationale: Adipose tissue extracts can contain >99% lipids by mass. This cleanup is the most critical part of the protocol. GPC provides a high-capacity, non-destructive method to remove the bulk of the lipids based on molecular size.[12][22] A subsequent SPE step removes more polar interferences that are similar in size to PCBs.

C.1. Gel Permeation Chromatography (GPC)

-

System: An automated GPC system equipped with a UV detector is recommended.[13]

-

Column: Glass column packed with Bio-Beads S-X3 resin or equivalent.[12]

-

Mobile Phase: Dichloromethane:Cyclohexane (1:1, v/v) at a flow rate of 5 mL/min.[12][13]

-

Calibration:

-

Inject a standard mixture containing corn oil (to represent lipids) and a PCB standard mixture.

-

Use the UV detector to monitor the elution of the corn oil. Collect fractions over time and analyze them by GC-MS to determine the elution window for the PCBs.

-

Program the GPC to discard the early-eluting lipid fraction and collect the later-eluting fraction containing the PCBs.

-

-

Sample Cleanup:

-

Load the concentrated extract from Part B onto the GPC column.

-

Run the established program, collecting the PCB fraction.

-

Concentrate the collected fraction to ~1 mL under a gentle stream of nitrogen.

-

C.2. Solid-Phase Extraction (SPE)

-

Cartridge: Use a multi-layer silica gel SPE cartridge. A common configuration is a top layer of acidified silica (40% H₂SO₄ by weight) over a layer of neutral silica gel. The acidified silica destroys any remaining lipids and other oxidizable compounds.[11][23]

-

Conditioning: Pre-rinse the cartridge with 10 mL of hexane. Do not allow the cartridge to go dry.

-

Loading: Transfer the concentrated GPC fraction onto the cartridge.

-

Elution: Elute the PCBs from the cartridge with 15-20 mL of hexane.

-

Final Concentration: Collect the eluate and carefully concentrate it to a final volume of 100 µL in a GC vial. Add a performance/recovery standard (e.g., PCB 209) just prior to analysis to verify instrument performance.

Cleanup Logic Diagram

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. Adipose Tissue as a Site of Toxin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 6. Biomarkers Linking PCB Exposure and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. gilsonhk.com [gilsonhk.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. gilson.com [gilson.com]

- 15. academic.oup.com [academic.oup.com]

- 16. peakscientific.com [peakscientific.com]